molecular formula C12H12N2O3 B2926662 Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate CAS No. 1242262-09-4

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate

Cat. No. B2926662
CAS RN: 1242262-09-4
M. Wt: 232.239
InChI Key: XGKIAXVIBNLDEG-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with various functional groups including an ethyl ester (ethoxycarbonyl), a cyano group (nitrile), a methyl group, and an acetyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired order of functional group introduction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be largely defined by the pyridine ring at its core. The different substituents would likely cause variations in the electron density around the ring, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the cyano group could undergo reactions to form amines, amides, or carboxylic acids. The ester could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be soluble in organic solvents due to its multiple polar functional groups .

Scientific Research Applications

Novel Synthesis Methods

  • Tetrahydropyridine Derivatives Synthesis : An innovative phosphine-catalyzed [4 + 2] annulation process has been developed, utilizing Ethyl 2-methyl-2,3-butadienoate and N-tosylimines to form tetrahydropyridine derivatives. This method offers excellent yields and complete regioselectivity, expanding the scope of annulation reactions for creating complex organic structures (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compounds Synthesis

  • Pyrazolo[3,4-b]pyridine Products : A method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives has been discovered. This technique is beneficial for generating N-fused heterocycle products in good to excellent yields, indicating its potential for creating pharmacologically relevant molecules (Ghaedi et al., 2015).

Chemical Transformations and Reactions

  • Microwave-Promoted Reactions : Studies have shown that ethyl 6-acetylpyridine-2-carboxylate can undergo microwave-promoted reactions under solvent-free conditions, leading to the formation of distinct compound types. These findings highlight the precursor's versatility and its role in synthesizing mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds, offering insights into solvent-free organic synthesis methodologies (Su, Zhao, & Zhao, 2007).

Biological Activity Investigations

  • Antihypertensive Activity : Compounds derived from ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared and are expected to exhibit antihypertensive activity. This study indicates the potential therapeutic applications of these compounds, emphasizing the importance of chemical modifications for enhancing biological activity (Kumar & Mashelker, 2006).

Mechanism of Action

Without specific context (such as a biological target or a chemical reaction), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

Future research could involve studying the reactivity of this compound, synthesizing derivatives with different substituents, and exploring potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 5-acetyl-3-cyano-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-4-17-12(16)11-9(6-13)5-10(8(3)15)7(2)14-11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKIAXVIBNLDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate

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